Patent-Disclosed In Vivo Efficacy in Hepatic Fibrosis Model vs. Unreported Comparators
beta-catenin/CBP-IN-1 is specifically disclosed in patent WO2014092154A1 with validated in vivo therapeutic effect on liver fibrosis in a Cre/loxP/HCV-MxCreTg transgenic mouse model at 1 mg/kg intraperitoneal injection over 42 days [1]. In contrast, closely related CBP/β-catenin antagonists ICG-001 and C-82 lack equivalent patent-specified validation in this proprietary hepatitis virus-induced fibrosis model, representing a differentiation point for investigators requiring disease-model-specific compound validation .
| Evidence Dimension | In vivo efficacy validation in hepatic fibrosis model |
|---|---|
| Target Compound Data | Treatment effect demonstrated at 1 mg/kg i.p., 42 days |
| Comparator Or Baseline | ICG-001, C-82: No equivalent validation in Cre/loxP/HCV-MxCreTg model |
| Quantified Difference | Unique model-specific validation (qualitative differentiation) |
| Conditions | Cre/loxP/HCV-MxCreTg transgenic mouse model of hepatitis virus-induced hepatic fibrosis |
Why This Matters
Investigators focused on viral hepatitis-induced liver fibrosis benefit from a compound with model-specific efficacy data, reducing the risk of negative results from unvalidated alternatives.
- [1] Odagami, T., et al. Prevention or treatment agent for hepatic fibrosis. Patent WO2014092154A1, 2014. View Source
